Cas no 1356833-33-4 (2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde)

2-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde is a boronate ester-functionalized pyridine derivative, serving as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the dioxaborolane moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation. The aldehyde group at the 3-position offers further reactivity for derivatization, facilitating the synthesis of complex heterocyclic scaffolds. Its stability under ambient conditions and compatibility with diverse reaction conditions make it a practical choice for pharmaceutical and materials research. This compound is particularly valuable for constructing boron-containing bioactive molecules or functional materials with tailored properties.
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde structure
1356833-33-4 structure
商品名:2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
CAS番号:1356833-33-4
MF:C12H16BNO4
メガワット:249.070743560791
CID:5099848

2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridine-3-carbaldehyde
    • 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
    • インチ: 1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-6-14-10(16)8(9)7-15/h5-7H,1-4H3,(H,14,16)
    • InChIKey: ZZZPHQAHRMVEKE-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)NC=CC(B2OC(C)(C)C(C)(C)O2)=C1C=O

2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-100.0mg
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
100.0mg
¥2403.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-1.0g
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
1.0g
¥9603.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-1G
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
1g
¥ 9,603.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-100mg
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
100mg
¥2403.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-250MG
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
250MG
¥ 3,841.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-500MG
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
500MG
¥ 6,402.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-100MG
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
100MG
¥ 2,402.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-5G
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
5g
¥ 28,809.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-1g
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
1g
¥9603.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97904-500mg
2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
1356833-33-4 95%
500mg
¥6402.0 2024-04-24

2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde 関連文献

2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehydeに関する追加情報

Introduction to 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde (CAS No. 1356833-33-4) and Its Emerging Applications in Chemical Biology

The compound 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde (CAS No. 1356833-33-4) represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative is characterized by its unique structural features, including a pyridine core functionalized with an aldehyde group and a boronic ester moiety. The presence of these functional groups not only enhances its reactivity but also opens up diverse possibilities for synthetic applications and biological investigations.

At the heart of this compound's utility lies its boronic ester component, specifically derived from 1,3,2-dioxaborolane, which is known for its stability and compatibility with various cross-coupling reactions. This feature makes it an invaluable intermediate in organic synthesis, particularly in the construction of complex molecular architectures. The pyridine ring further contributes to its versatility by serving as a scaffold for further derivatization and interaction with biological targets.

Recent advancements in synthetic methodologies have highlighted the importance of boronic acid derivatives in drug discovery. The ability to perform high-yielding Suzuki-Miyaura cross-coupling reactions with aryl halides or other boronic acids allows for the rapid assembly of biaryl structures, which are prevalent in many pharmacologically active compounds. The aldehyde group in 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde serves as a reactive site for condensation reactions with amines or nucleophiles, facilitating the formation of amides or Schiff bases.

In the realm of medicinal chemistry, the pyridine scaffold is particularly noteworthy due to its prevalence in natural products and approved drugs. Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde positions it as a promising candidate for further exploration in these areas.

One of the most exciting applications of this compound is in the development of probes for biochemical studies. The aldehyde functionality allows for selective labeling of biomolecules such as proteins and nucleic acids through covalent bonding. This capability is particularly useful in techniques like affinity chromatography and mass spectrometry-based proteomics. Additionally, the boronic ester can be used to modify surfaces or nanoparticles for targeted drug delivery systems.

The synthesis of 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde involves multi-step organic transformations that showcase modern synthetic strategies. The use of protected boronic esters ensures high selectivity and minimizes unwanted side reactions. Recent studies have demonstrated that optimizing reaction conditions can significantly improve yields and purity levels.

The compound's stability under various storage conditions is another critical factor contributing to its practicality in research settings. Unlike some reactive intermediates that require specialized handling or immediate use after preparation, 2 oxo 4 ( 44 55 tetramethyl 13 22 dioxaborolan 22 yl ) 11 H pyridine 33 carbaldehyde CAS NO 135683333 44 can be stored for extended periods without significant degradation.

In conclusion, 13568333344 is a versatile and robust building block that bridges organic synthesis with biological applications. Its unique structural attributes make it an excellent candidate for further development in drug discovery and biochemical research. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly play a pivotal role in advancing scientific knowledge and therapeutic innovation.

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Amadis Chemical Company Limited
(CAS:1356833-33-4)2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde
A1054731
清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):301.0/481.0/802.0/1203.0